![molecular formula C10H12BrNO B1266398 2-Bromo-2-methyl-N-phenylpropanamide CAS No. 2322-45-4](/img/structure/B1266398.png)
2-Bromo-2-methyl-N-phenylpropanamide
Overview
Description
2-Bromo-2-methyl-N-phenylpropanamide is a chemical compound with the CAS Number: 2322-45-4 . It has a molecular weight of 242.12 . The compound is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-2-methyl-N-phenylpropanamide . The InChI code is 1S/C10H12BrNO/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
2-Bromo-2-methyl-N-phenylpropanamide is a white to yellow solid . It has a molecular weight of 242.12 . .Scientific Research Applications
Quantum Dot Coating
The compound has been used in the preparation of multifunctional silica colloids by coating them with quantum dots stabilized by 2-Bromo-2-methyl-N-phenylpropanamide. This application is significant in the field of nanotechnology and optoelectronics .
Atom Transfer Radical Polymerization (ATRP)
It is also employed in the synthesis of dextran macroinitiator for ATRP by partial esterification of the hydroxyl group of the polysaccharide. This process is essential for creating well-defined polymers with specific chain lengths and compositions .
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of diampromide hydrochloride , a ring-opened analog of Fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system, which play a crucial role in pain perception and relief .
Mode of Action
It is known that bromoamides like this compound can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can participate in further reactions . This could potentially lead to changes in the target molecules, affecting their function .
Biochemical Pathways
Given its role as an intermediate in the synthesis of opioid analgesics , it may indirectly influence the opioid signaling pathways. These pathways are involved in pain perception and relief, and their modulation can have significant downstream effects .
Result of Action
As an intermediate in the synthesis of opioid analgesics , its transformation could contribute to the overall analgesic effect of the final product. Opioid analgesics act by binding to opioid receptors, inhibiting the transmission of pain signals, and inducing a feeling of euphoria .
Action Environment
The action, efficacy, and stability of 2-Bromo-2-methyl-N-phenylpropanamide can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other substances that can react with the compound, and the specific conditions under which the compound is stored and used. For instance, the compound is known to be stable at room temperature .
properties
IUPAC Name |
2-bromo-2-methyl-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMADUFDYDHKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177796 | |
Record name | 2-Bromo-2-methyl-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methyl-N-phenylpropanamide | |
CAS RN |
2322-45-4 | |
Record name | 2-Bromo-2-methyl-N-phenylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2322-45-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2322-45-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-2-methyl-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-2-METHYL-N-PHENYLPROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQU5TJ66EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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